4-Tridecanol
CAS No.: 26215-92-9
Cat. No.: VC18426137
Molecular Formula: C13H28O
Molecular Weight: 200.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26215-92-9 |
|---|---|
| Molecular Formula | C13H28O |
| Molecular Weight | 200.36 g/mol |
| IUPAC Name | tridecan-4-ol |
| Standard InChI | InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3 |
| Standard InChI Key | VHNLHPIEIIHMHH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(CCC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Tridecanol, systematically named tridecan-4-ol, belongs to the class of long-chain aliphatic alcohols. Its molecular structure consists of a 13-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon atom. The compound’s IUPAC name and synonyms are detailed below:
| Property | Value |
|---|---|
| IUPAC Name | Tridecan-4-ol |
| Common Synonyms | 4-Tridecanol; Propyl-nonyl-carbinol |
| CAS Registry Number | 26215-92-9 |
| EINECS Number | 247-520-6 |
The molecular formula corresponds to a molecular weight of 200.36 g/mol and an exact mass of 200.214 Da .
Stereochemical and Isomeric Considerations
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
4-Tridecanol’s physicochemical profile is critical for its handling and application in industrial processes. Key properties include:
The compound’s low vapor pressure and high boiling point necessitate specialized equipment for distillation and purification .
Solubility and Partition Coefficients
4-Tridecanol is sparingly soluble in water (<0.1 mg/L at 25°C) but exhibits high solubility in organic solvents such as ethanol, diethyl ether, and chloroform. Its octanol-water partition coefficient (LogP) of 4.29 indicates strong lipophilicity, making it suitable for lipid-based formulations.
Synthesis and Production Methods
Industrial Esterification Processes
A patented synthesis route involves the reaction of trimellitic anhydride with tridecanol (molar ratio 1:3–5) under nitrogen protection at 190–220°C, using catalysts such as tetrabutyl titanate or sulfuric acid . The reaction proceeds via:
Water generated during esterification is removed via azeotropic distillation, achieving yields exceeding 85% . Post-reaction, unreacted tridecanol is recovered through vacuum distillation, enhancing process sustainability .
Catalytic Optimization and Byproduct Management
Titanium-based catalysts (e.g., tetrabutyl titanate) offer superior activity and selectivity compared to acid catalysts like sulfuric acid, minimizing side reactions such as dehydration or ether formation . For instance, a 0.2% tetrabutyl titanate loading at 200–210°C yielded 86.5% pure tridecyl trimellitate .
Applications and Industrial Uses
Role in Polymer and Plasticizer Production
4-Tridecanol serves as a key intermediate in synthesizing trimellitate esters, which are widely used as plasticizers in polyvinyl chloride (PVC) and synthetic rubbers. These esters impart flexibility, thermal stability, and resistance to migration .
Biological and Medicinal Research
In a 2011 study, 4-tridecanol derivatives were investigated for their ability to inhibit bacterial quorum sensing, a mechanism critical for biofilm formation in pathogens like Pseudomonas aeruginosa . Modifying the hydroxyl group’s position altered activity, underscoring structure-activity relationships .
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